![molecular formula C15H20O3 B14066024 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one CAS No. 101499-01-8](/img/structure/B14066024.png)
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzyl chloride reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Friedel-Crafts acylation process, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of intermediate compounds may be employed to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways that regulate inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexanol: A reduced form of the compound with an alcohol group instead of a ketone.
3,4-Dimethoxybenzyl alcohol: A simpler structure lacking the cyclohexane ring.
Cyclohexanone: The parent compound without the 3,4-dimethoxyphenylmethyl substitution.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone and 3,4-dimethoxyphenylmethyl moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
101499-01-8 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-7-11(10-15(14)18-2)9-12-5-3-4-6-13(12)16/h7-8,10,12H,3-6,9H2,1-2H3 |
Clave InChI |
FCMWTIXAWXKXDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2CCCCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


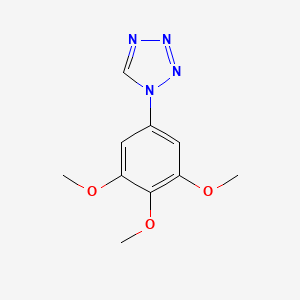


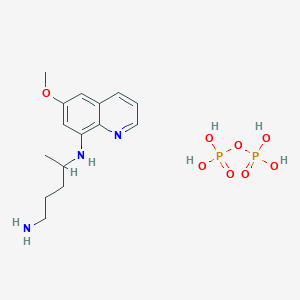
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)

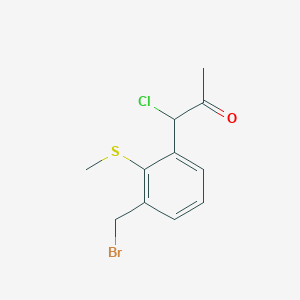

![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)

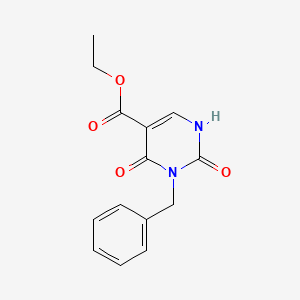

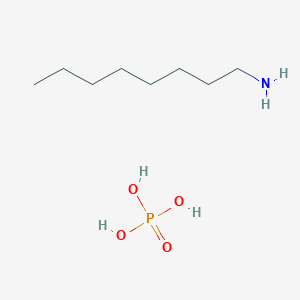
![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
